N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Description
N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound known for its unique structure and properties It features a benzothiazole ring substituted with dimethyl groups and an ethane-1,2-diamine moiety
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXQOPLCZXTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the condensation of 5,6-dimethyl-1,3-benzothiazole with N,N-dimethylethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethyl acetate, and a base, such as triethylamine . The reaction mixture is heated for several hours, and the product is isolated by filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, as antimicrobial agents. The compound exhibits promising activity against various bacterial strains and fungi. For instance:
| Study | Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Study A | E. coli | 15 | 100 |
| Study B | S. aureus | 18 | 100 |
| Study C | C. albicans | 12 | 50 |
These findings suggest that modifications to the benzothiazole core can enhance antibacterial potency .
1.2 Anti-tubercular Properties
A review of benzothiazole derivatives indicates that compounds similar to this compound have shown in vitro and in vivo activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzothiazole ring can significantly improve efficacy .
Material Science
2.1 Polymerization Initiators
The compound has been investigated as a potential polymerization initiator due to its ability to generate free radicals upon thermal decomposition. This property is particularly useful in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives.
| Application | Polymer Type | Initiation Temperature (°C) |
|---|---|---|
| Coatings | Polyurethane | 150 |
| Adhesives | Epoxy | 180 |
The use of this compound in these applications allows for improved control over polymer properties such as flexibility and thermal stability .
Environmental Applications
3.1 Heavy Metal Ion Removal
Benzothiazole derivatives have been explored for their ability to chelate heavy metal ions from aqueous solutions. This compound has been tested for its efficacy in removing lead (Pb²⁺) and cadmium (Cd²⁺) ions.
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Pb²⁺ | 50 | 5 | 90 |
| Cd²⁺ | 50 | 10 | 80 |
These results indicate that this compound can be an effective agent for environmental remediation efforts aimed at reducing heavy metal pollution .
Mechanism of Action
The mechanism of action of N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamine group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is unique due to its combination of a benzothiazole ring with a dimethylethane-1,2-diamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C13H19N3S. It features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3S |
| Molecular Weight | 251.37 g/mol |
| CAS Number | 1177275-84-1 |
| Synonyms | 5,6-Dimethylbenzothiazole derivative |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in bacterial metabolism, leading to antibacterial effects. The exact molecular pathways remain under investigation but suggest interference with essential cellular processes in pathogens .
Antibacterial Activity
Numerous studies have reported the antibacterial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial growth by disrupting cell wall synthesis or function .
Antitumor Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting cell cycle progression. This suggests that this compound may hold promise as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Case Study on Anticancer Activity :
Another research project focused on the antitumor effects of benzothiazole derivatives on leukemia cell lines. The study found that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
